Tripropylammonium chloride

CAS No.: 14488-44-9

Cat. No.: VC17136808

Molecular Formula: C9H22ClN

Molecular Weight: 179.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14488-44-9 |

|---|---|

| Molecular Formula | C9H22ClN |

| Molecular Weight | 179.73 g/mol |

| IUPAC Name | N,N-dipropylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H |

| Standard InChI Key | BMXILUZRCXPKOI-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)CCC.Cl |

Introduction

Structural and Molecular Characteristics

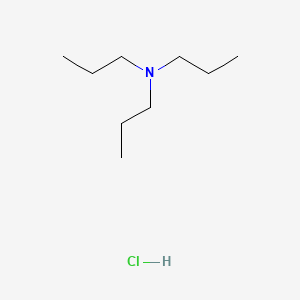

Tripropylammonium chloride belongs to the class of quaternary ammonium salts, featuring a central nitrogen atom bonded to three propyl groups and a chloride counterion. The IUPAC name for this compound is N,N-dipropylpropan-1-amine hydrochloride, reflecting its branched alkylamine structure. Key structural attributes include:

Molecular Geometry and Bonding

The compound adopts a tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5°, consistent with sp³ hybridization. The Canonical SMILES notation CCCN(CCC)CCC.Cl illustrates the connectivity of the propyl chains and the chloride ion.

Table 1: Physicochemical Properties of Tripropylammonium Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₂ClN | |

| Molecular Weight | 179.73 g/mol | |

| CAS Number | 14488-44-9 | |

| SMILES Notation | CCCN(CCC)CCC.Cl | |

| Phase at Room Temperature | Solid (hygroscopic) |

Synthesis and Industrial Preparation

Quaternization of Tripropylamine

The synthesis of tripropylammonium chloride involves the reaction of tripropylamine (C₉H₂₁N) with hydrochloric acid (HCl) under controlled conditions:

This exothermic process typically proceeds at ambient temperatures, yielding high-purity product upon crystallization. The absence of organic solvents in some protocols enhances environmental sustainability, aligning with green chemistry principles .

Phase Transfer Catalysis in Synthesis

Tripropylammonium chloride’s role as a phase transfer catalyst (PTC) is highlighted in patent CN102212044A, where it facilitates reactions between immiscible reactants (e.g., aqueous and organic phases) . For example, in the synthesis of oxetane compounds, it enables the dehydrohalogenation of 3-halo-1-propanol derivatives by shuttling hydroxide ions into the organic phase, accelerating cyclization .

Applications in Chemical Research and Industry

Laboratory-Scale Applications

Tripropylammonium chloride is employed in:

-

Oxidation Reactions: As a precursor to tripropylammonium fluorochromate (TriPAFC), a potent oxidizing agent for substrates like mandelic acid and methionine.

-

Kinetic Studies: The compound’s reactivity in solvent-mediated systems provides insights into reaction mechanisms, particularly in electron-transfer processes.

Industrial Processes

Industrial applications leverage its PTC properties for:

-

Polymer Synthesis: Enhancing the solubility of ionic reagents in nonpolar media during polyether production .

-

Pharmaceutical Intermediates: Facilitating nucleophilic substitutions in drug precursor synthesis .

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Respiratory Exposure | Use NIOSH-approved respirators | |

| Skin Contact | Immediate washing with soap | |

| Environmental Release | Contain spillage with inert absorbents |

Future Directions and Research Opportunities

Green Chemistry Innovations

Recent advances emphasize solvent-free syntheses and biodegradable PTCs. Tripropylammonium chloride’s compatibility with aqueous systems positions it as a candidate for sustainable methodologies .

Biomedical Applications

Preliminary studies suggest quaternary ammonium salts may exhibit antimicrobial properties, warranting further investigation into tripropylammonium derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume